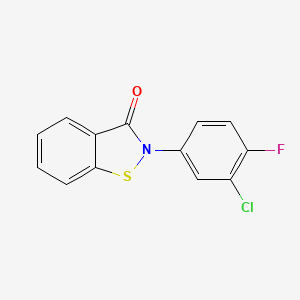

2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one (CFBT) is a heterocyclic organic compound that has been studied for its potential applications in various scientific fields. CFBT is a colorless solid that can be synthesized from readily available starting materials. It is a member of the benzothiazole family, which has been studied for its potential applications in medicinal chemistry and drug discovery. CFBT has been used in a variety of scientific research applications, including as an inhibitor of enzymes, as an antioxidant, and as a potential therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Selective Antitumor Properties

Benzothiazoles, structurally related to 2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one, have been identified as possessing selective and potent antitumor properties. Research indicates these compounds are effective against breast and ovarian cancer cell lines, with specific compounds within this class inducing cytochrome P450 1A1, critical for their antitumor activity. Fluorinated derivatives, in particular, show potent antiproliferative activity without a biphasic dose-response, hinting at their potential for chemotherapy (Bradshaw et al., 2002; Hutchinson et al., 2001).

Mechanisms of Action

The antitumor mechanism involves the induction and biotransformation by cytochrome P450 1A1, leading to the formation of active metabolites. The efficacy of these compounds is further improved by modifications that enhance their solubility and stability, making them suitable for clinical evaluation (Hutchinson et al., 2002).

Antimicrobial Applications

Antimycobacterial Activity

Synthesized derivatives of benzothiazoles have shown promising antimicrobial activity, with certain compounds displaying significant action against microbial strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Sathe et al., 2011).

Sensing Applications

Fluorescent Probes

Some benzothiazole derivatives have been applied as fluorescent probes for sensing metal cations and pH changes, indicating the versatility of these compounds beyond their antimicrobial and antitumor applications. Their high sensitivity and selectivity make them suitable for detecting physiological changes and environmental monitoring (Tanaka et al., 2001).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as gefitinib, are known to inhibit the epidermal growth factor receptor (egfr) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

Gefitinib, a compound with a similar structure, binds to the adenosine triphosphate (atp)-binding site of the egfr tyrosine kinase enzyme, inhibiting its activity . This results in the inhibition of the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

Egfr, a potential target of this compound, is linked to multiple signaling pathways involved in tumor growth and angiogenesis, such as the ras/raf pathway and the pi3k/akt pathways .

Pharmacokinetics

Compounds with similar structures, such as afatinib, have time-independent pharmacokinetic characteristics . Maximum plasma concentrations of Afatinib are reached approximately 2–5 h after oral administration and thereafter decline . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine .

Result of Action

Inhibition of egfr tyrosine kinase, a potential target of this compound, can lead to the suppression of cancer cell proliferation, angiogenesis, and metastasis .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-chloro-4-fluorophenyl)-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNOS/c14-10-7-8(5-6-11(10)15)16-13(17)9-3-1-2-4-12(9)18-16/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZIUIOSXDGDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2528276.png)

![4-[(3-Formylphenoxy)methyl]benzonitrile](/img/structure/B2528280.png)

![N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2528283.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2528287.png)

![3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2528291.png)

![(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2528297.png)

![N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2528299.png)